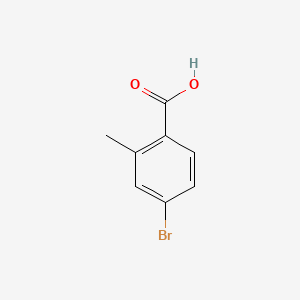

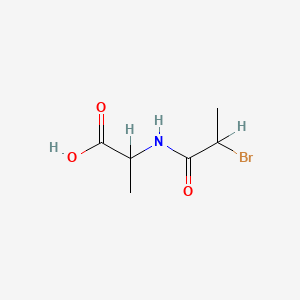

4-ブロモ-2-メチル安息香酸

概要

説明

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methylbenzoic acid involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For example, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions, achieving an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008). Another synthesis pathway involves the preparation of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics through a preparative scale synthesis from readily available precursors (K. V. Laak & H. Scharf, 1989).

Molecular Structure Analysis

Molecular structure and spectroscopic characterization of related compounds have been extensively studied. For instance, a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was characterized by single-crystal X-ray analysis, FTIR, 1H NMR, 13C NMR, and Powder XRD, providing insights into its molecular structure (K. Thanigaimani et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of bromo-methylbenzoic acids have been explored in the context of molecular recognition and supramolecular assemblies, demonstrating the versatility of these compounds in forming complex structures with N-donor compounds through hydrogen bonding interactions (S. Varughese & V. Pedireddi, 2006).

Physical Properties Analysis

Thermodynamic properties such as vapor pressures, melting temperatures, and enthalpies of fusion for isomeric bromo-methylbenzoic acids have been measured, providing a comprehensive understanding of their physical properties. These studies offer insights into specific interactions in the liquid and crystal phase and establish structure-property correlations (K. Zherikova et al., 2016).

Chemical Properties Analysis

Chemical properties such as reactivity towards halogenation, bromination, and nitration have been investigated, revealing the influence of substituents and reaction conditions on the outcomes of these reactions. These studies contribute to a deeper understanding of the chemical behavior of bromo-methylbenzoic acids and their derivatives (E. Campaigne et al., 1969).

科学的研究の応用

アントラニル酸の合成

4-ブロモ-2-メチル安息香酸: は、抗菌作用で知られるアントラニル酸の合成における構成要素として使用されます 。これらの化合物は、耐性菌株に対抗する新しい抗生物質の開発に不可欠です。

アミド生体異性体の生成

研究者は、4-ブロモ-2-メチル安息香酸を、代替アミド生体異性体の広範な評価に使用しています 。生体異性体とは、特定の原子または基を、化学的特性を大幅に変更せずに他の原子または基に置き換えた化合物です。これは、薬物設計において、薬物動態学的および薬力学的プロファイルを改善するために特に役立ちます。

生物学的材料研究

生化学試薬として、4-ブロモ-2-メチル安息香酸は、生命科学研究、特に生物学的材料または有機化合物として、重要な成分として役立ちます 。さまざまな生化学的研究や実験において不可欠です。

Safety and Hazards

4-Bromo-2-methylbenzoic acid is classified as causing skin irritation (H315) and serious eye irritation (H319). Precautionary measures include wearing protective gloves, eye protection, and face protection. It should be used only in a well-ventilated area and contact with skin, eyes, and clothing should be avoided .

将来の方向性

作用機序

Target of Action

4-Bromo-2-methylbenzoic acid is a biochemical reagent . It is primarily used as an organic synthesis intermediate and pharmaceutical intermediate

Mode of Action

It is known that benzylic halides, which are structurally similar to this compound, can undergo free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is used in the preparation of anthranilic acids , which are known to possess antibacterial activity .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution.

Action Environment

It is recommended that the compound be stored in a dry, room temperature environment .

特性

IUPAC Name |

4-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCJOGNLYVNRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218940 | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68837-59-2 | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68837-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068837592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68837-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W689VK4N9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

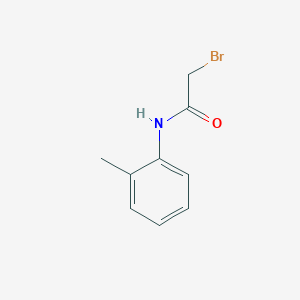

Q1: What is the role of 4-Bromo-2-methylbenzoic acid in the synthesis of the Na+/H+ antiporter inhibitors described in the study?

A1: 4-Bromo-2-methylbenzoic acid serves as a crucial starting material for synthesizing a series of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives, which act as potent Na+/H+ antiporter inhibitors []. The bromine atom in the 4-position allows for further modifications through various reactions, such as palladium-catalyzed cross-coupling reactions, to introduce diverse substituents. This versatility enables the exploration of structure-activity relationships and the development of more potent and selective NHE inhibitors.

Q2: Can you elaborate on the importance of the 2-methyl group in the synthesized compounds and its impact on their activity?

A2: The study highlights the significance of the 2-methyl substituent in the benzoylguanidine scaffold for enhancing the inhibitory activity against the Na+/H+ exchanger []. Compounds bearing the 2-methyl group consistently displayed superior in vitro activity compared to their demethylated counterparts. This observation is attributed to the conformational restriction imposed by the 2-methyl group on the acylguanidine chain, potentially leading to a more favorable interaction with the target. The development compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, methanesulfonate (246), exemplifies this trend with its potent and selective NHE-1 inhibitory activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)